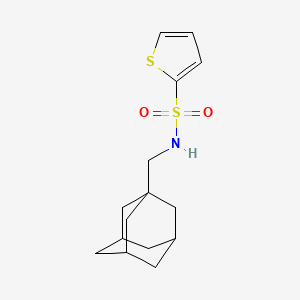![molecular formula C14H14N4O2S2 B4367359 N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367359.png)
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide
Übersicht
Beschreibung
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide works by selectively inhibiting BTK, a protein kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide prevents the activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells. In autoimmune diseases, N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide suppresses the immune response by inhibiting B-cell activation and antibody production.
Biochemical and Physiological Effects:
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It effectively inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in cancer cells. In autoimmune diseases, N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide reduces B-cell activation and antibody production, leading to reduced inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for accurate and reproducible results. However, N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide also has limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide in different diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide and its potential applications in other diseases beyond cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), by inhibiting the BTK signaling pathway. N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-thiophenesulfonamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing the immune response.
Eigenschaften
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-11-4-6-12(7-5-11)9-18-10-15-14(16-18)17-22(19,20)13-3-2-8-21-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIULDISQDLGVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-diethoxybenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367276.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367283.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4367289.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367292.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367317.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)

![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenesulfonamide](/img/structure/B4367341.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367345.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenesulfonamide](/img/structure/B4367353.png)